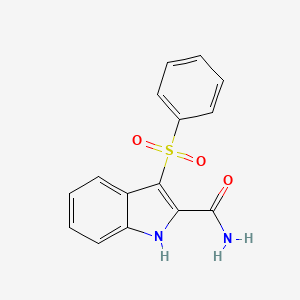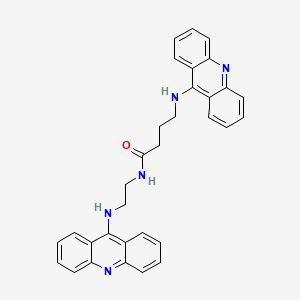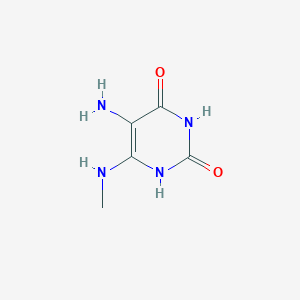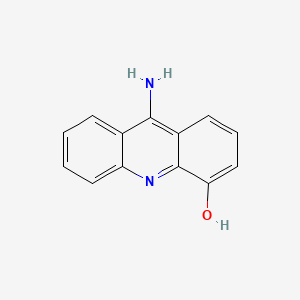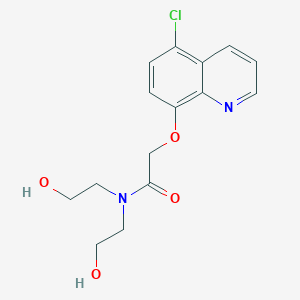
2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide typically involves the reaction of 5-chloroquinoline-8-ol with N,N-bis(2-hydroxyethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a polar aprotic solvent like DMF.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
Uniqueness
2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bis(2-hydroxyethyl)acetamide moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
88350-46-3 |
|---|---|
Fórmula molecular |
C15H17ClN2O4 |
Peso molecular |
324.76 g/mol |
Nombre IUPAC |
2-(5-chloroquinolin-8-yl)oxy-N,N-bis(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C15H17ClN2O4/c16-12-3-4-13(15-11(12)2-1-5-17-15)22-10-14(21)18(6-8-19)7-9-20/h1-5,19-20H,6-10H2 |
Clave InChI |
CXBNZCMMOQIHMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OCC(=O)N(CCO)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,4-Bis(benzyloxy)pyrimidin-5-yl]-2-methylpropan-1-ol](/img/structure/B12909899.png)
![2,2'-{[4-(6-Amino-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B12909901.png)
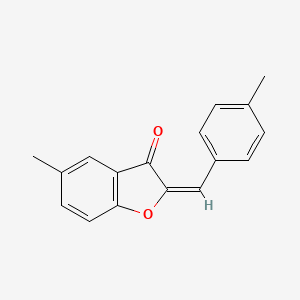
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)

![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)



